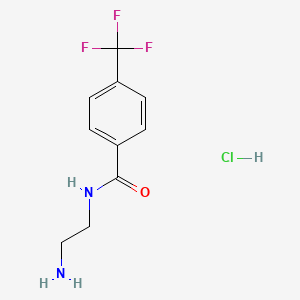

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride

Description

N-(2-Aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride (CAS: 94319-93-4) is a benzamide derivative characterized by a trifluoromethyl group at the para position of the benzoyl ring and a 2-aminoethylamine side chain. Its molecular formula is C₁₀H₁₂ClF₃N₂O, with a molecular weight of 268.66 g/mol . The compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology, Catalog No. sc-354222) and is typically synthesized as an HCl salt to enhance stability and solubility .

Properties

IUPAC Name |

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(16)15-6-5-14;/h1-4H,5-6,14H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORMHKRQMRPZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 2-aminoethanol. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminoethyl group acts as a nucleophile under deprotonated conditions. Key reactions include:

Amine-Mediated Coupling Reactions

The primary amine participates in diazene intermediate formation, similar to structurally related benzamides:

Biological Interactions

The compound exhibits targeted reactivity in biochemical contexts:

Acid-Base Reactivity

As a hydrochloride salt, it undergoes pH-dependent equilibrium shifts:

| Condition | Behavior | Application | Source |

|---|---|---|---|

| Basic (pH > 8) | Deprotonation to free amine | Enables nucleophilic reactions | |

| Acidic (pH < 3) | Stabilized cationic form | Enhances solubility for in vitro assays |

Electrophilic Aromatic Substitution

The benzamide ring’s electron-deficient para-trifluoromethyl group directs substitutions:

Key Structural Insights

-

Aminoethyl Group : Critical for biological activity and nucleophilic reactions; modifications (e.g., alkylation) reduce potency .

-

Trifluoromethyl Group : Enhances metabolic stability and directs electrophilic substitutions .

-

Hydrochloride Salt : Improves crystallinity and shelf life but requires base activation for amine reactivity .

This compound’s versatility in organic synthesis and bioactivity underscores its utility in medicinal chemistry and materials science. Further studies are needed to elucidate its full mechanistic scope.

Scientific Research Applications

Medicinal Chemistry

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may act as an inhibitor of certain enzymes involved in disease processes.

- Histone Deacetylase Inhibition : Similar compounds have been identified as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy by promoting histone hyperacetylation, leading to the activation of tumor suppressor genes and apoptosis of cancer cells. The mechanism involves altering chromatin structure to enhance gene expression related to cell differentiation and proliferation .

- Antiviral Activity : Research indicates that structurally related compounds exhibit activity against filoviruses such as Ebola and Marburg viruses. These compounds have shown promising results in inhibiting viral entry into host cells, suggesting that this compound may possess similar antiviral properties .

Biochemical Applications

In biochemical research, this compound can serve as a probe for studying enzyme mechanisms or as a lead compound for drug development.

- Enzyme Inhibitor : The trifluoromethyl group may enhance binding affinity to specific enzymes, making it a valuable tool in the study of enzyme kinetics and inhibition mechanisms. This characteristic can be exploited in drug design to develop more effective inhibitors for therapeutic use.

- Cell Culture Studies : The compound's effects on cell viability and proliferation can be assessed in vitro, providing insights into its potential therapeutic applications. Such studies are essential for evaluating the safety and efficacy of new drugs before clinical trials.

Synthetic Chemistry

This compound serves as an important building block in organic synthesis.

- Intermediate in Synthesis : It can be utilized in the synthesis of more complex molecules, particularly those required for pharmaceutical applications. The ability to modify the amine and benzamide functionalities allows for the creation of diverse derivatives with tailored biological activities.

- Functionalization Potential : The presence of the trifluoromethyl group can facilitate further chemical transformations, enhancing the compound's utility in synthetic pathways aimed at producing novel chemical entities with desired properties .

Case Studies and Research Findings

Several studies have highlighted the applications of compounds related to this compound:

- Ebola Virus Inhibition : A study demonstrated that certain benzamide derivatives effectively inhibited Ebola virus entry into cells, with EC50 values indicating strong antiviral activity. This suggests that modifications to the benzamide structure could yield potent antiviral agents .

- HDAC Inhibition : Research has shown that benzamide derivatives can act as effective HDAC inhibitors, leading to increased acetylation levels in histones, which is associated with enhanced gene expression relevant to cancer therapy .

- Synthetic Pathways : Various synthetic routes have been developed to create derivatives of this compound, showcasing its versatility as a precursor in organic synthesis .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying intracellular processes and drug delivery mechanisms.

Comparison with Similar Compounds

Structural Features :

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for medicinal chemistry and biochemical studies.

Comparison with Structurally Similar Compounds

Benzamide derivatives with N-(2-aminoethyl) side chains and varied substituents have been extensively studied for their biological activities, particularly as Trypanosoma brucei inhibitors . Below is a comparative analysis of key analogs:

Key Observations :

Substituent Effects on Synthesis Yield: Electron-withdrawing groups (e.g., trifluoromethyl, chloro) generally correlate with moderate-to-high yields (69–98%). Compound 12 (2,4-dichloro) achieved a 98% yield, suggesting favorable reactivity under the described conditions . Bulky substituents (e.g., 4-(4-chlorophenoxy) in Compound 16) may reduce steric hindrance, as evidenced by a 79% yield .

Biological Activity: Trypanosoma brucei Inhibition: Compounds 65, 66, 12, and 16 exhibit potent anti-parasitic activity, likely due to the combination of halogen and trifluoromethyl groups enhancing target binding . The target compound lacks explicit activity data but shares structural motifs with these inhibitors. Antimicrobial and Anticancer Potential: Imidazole-containing benzamides (e.g., ) show activity against cervical cancer and microbial pathogens, though these are structurally distinct from the target compound .

Physicochemical and Functional Differences

Table 2: Substituent Impact on Physicochemical Properties

Key Insights :

- Trifluoromethyl vs. However, chloro groups (e.g., in Compound 12) may offer stronger hydrogen-bonding interactions with biological targets .

- Solubility : HCl salt formation (common across all compounds) improves aqueous solubility, critical for in vivo applications .

Biological Activity

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by its trifluoromethyl group, which enhances its lipophilicity, allowing for improved penetration through biological membranes. This property is crucial for its role in studying intracellular processes and drug delivery mechanisms. The compound acts as a building block in the synthesis of more complex molecules, making it versatile in various chemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClF3N2 |

| Molecular Weight | 232.63 g/mol |

| Solubility | Soluble in DMSO, water |

| Lipophilicity (LogP) | 3.48 |

Biological Activity

Research indicates that this compound has potential therapeutic applications, particularly in cancer treatment and as an antiparasitic agent. Its structural analogs have shown promising results against various targets.

Antiparasitic Activity

A notable study highlighted the efficacy of related benzamide compounds against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One derivative demonstrated an in vitro EC50 of 0.001 μM, showcasing potent antiparasitic properties. This compound also exhibited good oral bioavailability and significant plasma and brain exposure in mice, crucial for treating late-stage HAT .

Case Study: Trypanosoma brucei Inhibition

In a recent study, a series of N-(2-aminoethyl)-N-phenyl benzamides were synthesized and evaluated. The most potent compound cured 2 out of 3 mice infected with Trypanosoma brucei when administered orally at a dose of 50 mg/kg for four days. This highlights the potential for developing effective oral treatments for HAT using benzamide derivatives .

Cancer Research Applications

The compound's mechanism of action extends to cancer research as well. It has been investigated as a histone deacetylase (HDAC) inhibitor, which plays a critical role in regulating gene expression related to tumorigenesis . By inhibiting HDAC activity, these compounds can potentially reverse aberrant gene expression patterns associated with cancer.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | Observed Effect |

|---|---|---|

| Antiparasitic | Trypanosoma brucei | Inhibition with EC50 = 0.001 μM |

| Cancer Treatment | HDAC inhibition | Reversal of aberrant gene expression |

| Enzyme Interaction | Various enzymes | Modulation of protein functions |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via sequential alkylation, benzoylation, and HCl salt formation. For example, alkylation of intermediates like 4-chlorobenzyl bromide with p-nitrophenol under basic conditions (e.g., NaH) yields intermediates, which are then subjected to benzoylation using 2-trifluoromethyl-4-fluorobenzoyl chloride. Final purification via HPLC in acidic conditions (HCl) achieves yields of 69–75% .

- Key Considerations :

- Use anhydrous conditions to minimize hydrolysis of reactive intermediates.

- Optimize stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) to reduce side products.

- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the trifluoromethyl group (δ 7.8–8.2 ppm for aromatic protons), ethylenediamine backbone (δ 2.8–3.2 ppm for CH2NH2), and absence of Boc-protecting group peaks after HCl salt formation .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 383.1 for C12H14ClF3N2O) and isotopic patterns matching Cl and F .

- HPLC : Use reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>95% by AUC).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity against Trypanosoma brucei?

- Methodological Answer :

- SAR Studies : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., isopropyl). For instance:

| Substituent | IC50 (μM) | Selectivity Index (vs. mammalian cells) |

|---|---|---|

| -CF3 | 0.8 | >100 |

| -NO2 | 1.5 | 50 |

| -iPr | 2.2 | 30 |

| (Data adapted from Trypanocidal activity studies ) |

- Mechanistic Insight : The -CF3 group enhances membrane permeability and target binding (e.g., TbCatB protease inhibition), while bulkier groups reduce cellular uptake .

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

- Methodological Answer :

- Data Triangulation : Compare enzymatic assays (e.g., recombinant TbCatB inhibition), whole-cell anti-parasitic activity, and cytotoxicity profiles. For example, Compound 65 (IC50 = 0.8 μM) shows high selectivity, whereas Compound 69 (IC50 = 2.5 μM) exhibits off-target effects in mammalian cells .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to identify steric clashes or electrostatic mismatches in analogs with reduced activity.

Q. How does the compound’s stability under physiological conditions affect its therapeutic potential?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 2–8) at 37°C for 24h. LC-MS analysis reveals degradation products (e.g., hydrolyzed benzamide or dealkylated intermediates).

- Plasma Stability : Assess half-life in human plasma (e.g., t1/2 = 4h) to guide formulation strategies (e.g., encapsulation in liposomes) .

Safety and Handling

Q. What safety protocols are essential for handling this compound given its mutagenicity profile?

- Methodological Answer :

- Ames Test Compliance : While the compound shows lower mutagenicity than benzyl chloride (Ames II test negative at <10 μg/mL), use fume hoods, nitrile gloves, and closed systems during synthesis .

- Storage : Store as an HCl salt at -20°C in airtight, light-resistant containers to prevent decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.